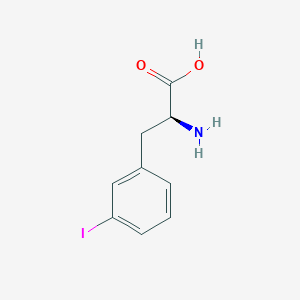
3-碘-L-苯丙氨酸
描述
3-Iodo-L-Phenylalanine is an iodinated derivative of the amino acid phenylalanine It is characterized by the presence of an iodine atom at the third position of the benzene ring in the phenylalanine structure
科学研究应用
3-Iodo-L-Phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for radiolabeled compounds.
Biology: Incorporated into proteins to study protein structure and function, particularly in X-ray crystallography and NMR spectroscopy.
Medicine: Investigated for its potential use in cancer treatment, particularly in targeted radiotherapy, where the iodine atom can be used for radiolabeling.
Industry: Utilized in the development of novel materials and as a component in the synthesis of pharmaceuticals.
作用机制
Target of Action
3-Iodo-L-Phenylalanine, a derivative of phenylalanine, is known to interact with several targets. It has been found to interact with Dipeptidyl peptidase 4 in humans . This enzyme plays a significant role in glucose metabolism, indicating that 3-Iodo-L-Phenylalanine may have potential effects on metabolic processes .
Mode of Action
It is known that the compound’s iodine substituent at position 2 in the benzene ring markedly improves its affinity and selectivity for its targets . This suggests that the compound interacts with its targets in a way that induces changes in their function, potentially influencing metabolic processes .
Biochemical Pathways
3-Iodo-L-Phenylalanine is likely involved in the same biochemical pathways as phenylalanine. Phenylalanine is used as the precursor for the biosynthesis of 2-Phenylethanol through the Ehrlich pathway by Saccharomyces cerevisiae
Pharmacokinetics
For instance, 4-Iodo-L-phenylalanine was found to accumulate intensively in human pancreatic tumour cells . This suggests that 3-Iodo-L-Phenylalanine may also have good tissue penetration and could potentially be used in targeted therapies .
Result of Action
For example, systemic endoradiotherapy using up to 6.6 GBq of carrier-added 4-Iodo-L-Phenylalanine was found to be associated with measurable anti-tumour effects in gliomas . This suggests that 3-Iodo-L-Phenylalanine may also have potential anti-tumour effects .
Action Environment
The action of 3-Iodo-L-Phenylalanine may be influenced by various environmental factors. For instance, the compound’s uptake and efficacy could potentially be affected by the pH and temperature of its environment . Additionally, the compound’s stability could be influenced by factors such as light exposure and storage conditions.
生化分析
Biochemical Properties
3-Iodo-L-Phenylalanine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme phenylalanine hydroxylase, which catalyzes the hydroxylation of phenylalanine to tyrosine. The presence of the iodine atom in 3-Iodo-L-Phenylalanine can influence the enzyme’s activity, potentially inhibiting or altering its function. Additionally, 3-Iodo-L-Phenylalanine can be incorporated into proteins during translation, affecting protein structure and function due to the bulky iodine substituent .
Cellular Effects
3-Iodo-L-Phenylalanine has been shown to impact various cellular processes. In glioma cells, it exhibits antiproliferative and tumoricidal effects, particularly when used in combination with external beam photon irradiation . This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the uptake of amino acids and the activity of transporters such as the L-type amino acid transporter 1 (LAT1), which is crucial for the transport of large neutral amino acids .
Molecular Mechanism
At the molecular level, 3-Iodo-L-Phenylalanine exerts its effects through several mechanisms. It can bind to specific regulatory domains in proteins, influencing their activity and function. For example, it has been used in the study of inflammatory bowel disease by reacting with regulatory domains to produce polypeptide chains during translation . Additionally, 3-Iodo-L-Phenylalanine can inhibit or activate enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodo-L-Phenylalanine can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, in glioma models, the combination of 3-Iodo-L-Phenylalanine with radiotherapy has demonstrated prolonged survival rates in animal models . The compound’s stability and degradation over time can affect its efficacy and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-Iodo-L-Phenylalanine vary with different dosages in animal models. In studies involving glioma-bearing rats, different dosages of 3-Iodo-L-Phenylalanine combined with radiotherapy have shown varying levels of efficacy and toxicity . Higher doses of the compound have been associated with increased antiproliferative effects, but also with potential toxic effects. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-Iodo-L-Phenylalanine is involved in several metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes such as phenylalanine hydroxylase and other cofactors involved in the synthesis and degradation of amino acids . The presence of the iodine atom can influence the metabolic flux and levels of metabolites, potentially altering the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of 3-Iodo-L-Phenylalanine within cells and tissues are mediated by specific transporters and binding proteins. One key transporter is the L-type amino acid transporter 1 (LAT1), which facilitates the uptake of large neutral amino acids, including 3-Iodo-L-Phenylalanine . The compound’s localization and accumulation within cells can affect its activity and function, influencing its overall efficacy in biochemical and therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Iodo-L-Phenylalanine can impact its activity and function. Studies have shown that it can be localized to specific cellular compartments, such as the endoplasmic reticulum or cytosol, depending on the presence of targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall role in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-L-Phenylalanine typically involves the iodination of L-Phenylalanine. One common method is the electrophilic substitution reaction, where L-Phenylalanine is treated with iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction proceeds as follows: [ \text{L-Phenylalanine} + \text{I}_2 + \text{NaIO}_3 \rightarrow \text{3-Iodo-L-Phenylalanine} + \text{NaI} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of 3-Iodo-L-Phenylalanine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain high-purity 3-Iodo-L-Phenylalanine.
化学反应分析
Types of Reactions: 3-Iodo-L-Phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as azido-phenylalanine or cyano-phenylalanine can be formed.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Deiodinated phenylalanine or other reduced forms.
相似化合物的比较
3-Iodo-L-Phenylalanine can be compared with other iodinated phenylalanine derivatives, such as 2-Iodo-L-Phenylalanine and 4-Iodo-L-Phenylalanine. Each of these compounds has unique properties based on the position of the iodine atom:
2-Iodo-L-Phenylalanine: Known for its high affinity for certain transporters but with reduced transport velocity.
4-Iodo-L-Phenylalanine: Used in similar applications but may have different reactivity and biological effects due to the position of the iodine atom.
These comparisons highlight the uniqueness of 3-Iodo-L-Phenylalanine in terms of its specific reactivity and applications in scientific research.
属性
IUPAC Name |
(2S)-2-amino-3-(3-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABTYIKKTLTNRX-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)I)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587780 | |
| Record name | 3-Iodo-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20846-39-3 | |
| Record name | 3-Iodo-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


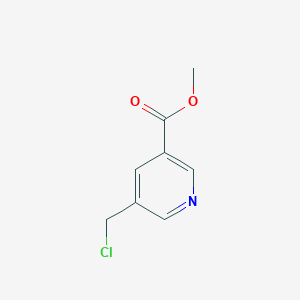
![1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B1611689.png)

![4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine](/img/structure/B1611694.png)
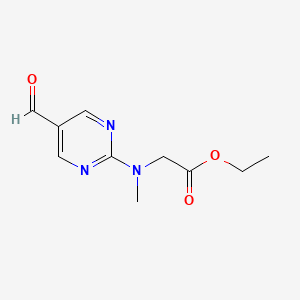
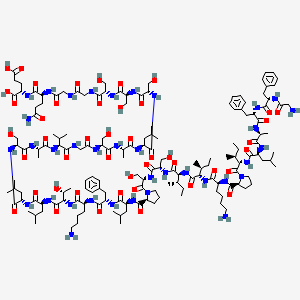
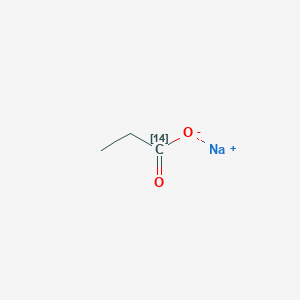
![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-[(2R)-butan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B1611701.png)
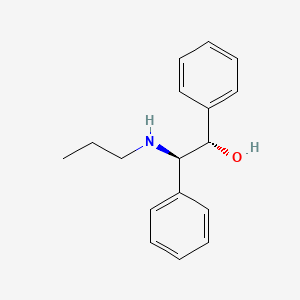
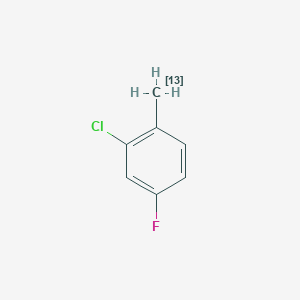
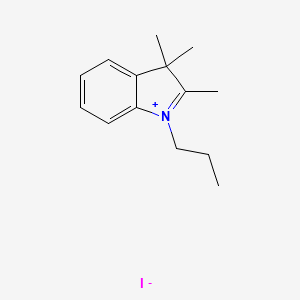
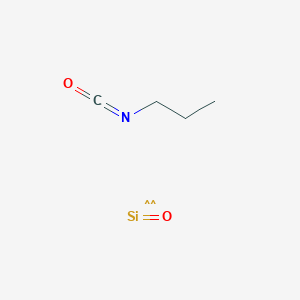

![1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene](/img/structure/B1611711.png)
